molecular formula C5H10FNO2 B1339298 (R)-2-Amino-5-fluorovaleric acid

(R)-2-Amino-5-fluorovaleric acid

Cat. No.: B1339298
M. Wt: 135.14 g/mol
InChI Key: LNDUKXGUOHGKNL-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-5-fluorovaleric acid is a chiral, fluorinated derivative of valeric acid. As a fluorinated analog of 5-aminovaleric acid, it is of significant interest in medicinal chemistry and biochemical research. The strategic incorporation of fluorine into organic compounds is a established strategy to alter their metabolic stability, bioavailability, and binding affinity, as demonstrated by the pharmacokinetics of valproic acid, a branched-chain valeric acid derivative . Specifically, the presence of the fluorine atom can block metabolic β-oxidation pathways, a phenomenon observed in fluorinated derivatives of other valeric acid-related compounds . This makes this compound a valuable tool for probing metabolic pathways, designing enzyme inhibitors, and developing stable peptide mimetics. The compound's structure, featuring both an amino group and a carboxylic acid, classifies it as a non-proteinogenic amino acid. Researchers may utilize this building block to synthesize novel peptides or to investigate the biosynthesis of related natural products, such as 5-aminolevulinic acid, a key precursor in tetrapyrrole biosynthesis . The (R)-enantiomer offers specificity for stereoselective biological studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10FNO2

Molecular Weight

135.14 g/mol

IUPAC Name

(2R)-2-amino-5-fluoropentanoic acid

InChI

InChI=1S/C5H10FNO2/c6-3-1-2-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m1/s1

InChI Key

LNDUKXGUOHGKNL-SCSAIBSYSA-N

Isomeric SMILES

C(C[C@H](C(=O)O)N)CF

Canonical SMILES

C(CC(C(=O)O)N)CF

sequence

X

Origin of Product

United States

Advanced Stereoselective Synthetic Methodologies for R 2 Amino 5 Fluorovaleric Acid

Chemo-Enzymatic Approaches to Chiral Fluorinated Amino Acids

Chemo-enzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer powerful strategies for producing optically active fluorinated amino acids. chimia.chnih.gov These approaches often involve either the resolution of a racemic mixture or the direct asymmetric synthesis of the target molecule.

Enzymatic Resolution Techniques for Enantiopure Fluorinated Amino Acids

Enzymatic resolution is a widely used technique for separating enantiomers. This method relies on the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted forms. Lipases are a common class of enzymes used for this purpose due to their ability to catalyze the enantioselective hydrolysis of esters. nih.govmdpi.com

For instance, the kinetic resolution of racemic fluorinated β-amino carboxylic esters can be achieved with high enantioselectivity using lipases. nih.govmdpi.com In a typical process, a racemic ester is subjected to hydrolysis in the presence of a lipase (B570770), such as lipase PSIM. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the (R)-ester) unreacted. mdpi.com This allows for the separation of the (R)-ester and the (S)-acid, both with high enantiomeric excess. mdpi.com While specific examples for (R)-2-Amino-5-fluorovaleric acid are not detailed in the provided results, the general applicability of this method to fluorinated amino acid derivatives is well-established. scilit.com

Enzyme Substrate Type Reaction Products Enantiomeric Excess (ee)
Lipase PSIMRacemic fluorinated β-amino carboxylic estersEnantioselective hydrolysis(R)-β-amino carboxylic ester and (S)-β-amino acid≥99% for both
Lipoprotein lipaseRacemic α-sulfinyl estersEnantioselective hydrolysisUnreacted (R)-ester and (S)-acid>99% for both

Biocatalytic Strategies for Asymmetric Carbon-Fluorine Bond Formation in Amino Acids

Direct biocatalytic formation of carbon-fluorine (C-F) bonds represents a significant advancement in the synthesis of fluorinated organic compounds. fao.org While challenging, enzymes known as fluorinases, isolated from microorganisms like Streptomyces cattleya, are capable of catalyzing the formation of a C-F bond from inorganic fluoride (B91410). tib.eu This enzymatic approach offers a highly selective and environmentally benign route to fluorinated molecules. researchgate.netnih.gov

Another biocatalytic strategy involves the use of aldolases for the asymmetric construction of carbon-carbon bonds, which can indirectly lead to chiral fluorinated amino acids. For example, engineered type II pyruvate (B1213749) aldolase (B8822740) HpcH can catalyze the carboligation of β-fluoro-α-ketoacids with various aldehydes. researchgate.netnih.gov This reaction proceeds with kinetic resolution when racemic donors are used, providing access to enantiopure fragments with secondary or tertiary fluoride stereocenters. researchgate.netnih.gov These fragments can then be further converted into the desired fluorinated amino acids. While direct enzymatic fluorination to produce this compound is an area of ongoing research, these biocatalytic methods demonstrate the potential for creating chiral fluorinated building blocks. researchgate.netnih.gov

Chemical Asymmetric Synthesis Routes to this compound and Related Structures

Chemical asymmetric synthesis provides a diverse toolbox for the preparation of enantiomerically pure compounds, including fluorinated amino acids. These methods often involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a fluorination reaction.

Electrophilic Fluorination Methodologies for α-Amino Acid Derivatives

Electrophilic fluorination is a common strategy for introducing a fluorine atom into an organic molecule. nih.govmdpi.com This method utilizes reagents that deliver a "positive" fluorine equivalent (F+) to a nucleophilic carbon center. Reagents such as Selectfluor and N-fluorobenzensulfonimide (NFSI) are widely used for this purpose. nih.govmdpi.com

The asymmetric synthesis of α-fluoro-α-amino acids can be achieved by the electrophilic fluorination of chiral α-amino acid derivatives. nih.gov For example, chiral enamines or enolates derived from α-amino acids can be reacted with an electrophilic fluorinating agent. acs.org The stereoselectivity of the reaction is controlled by the chiral environment created by the starting material or a chiral catalyst. acs.org A dual-catalysis system combining a chiral anion phase-transfer catalyst to activate Selectfluor and an enamine activation cycle using a protected amino acid as an organocatalyst has been shown to be effective for the asymmetric fluorination of α-substituted ketones, generating quaternary fluorine-containing stereocenters with high enantioselectivity. acs.org While a direct synthesis of this compound using this method is not explicitly described, the principles can be applied to suitable precursors.

Fluorinating Agent Substrate Type Catalyst/Auxiliary Key Feature
Selectfluorα-keto estersChiral Pd-enolate intermediateCatalytic enantioselective monofluorination
SelectfluorProtected valineDecatungstate photocatalystPhotocatalytic fluorination of unactivated C-H bond
Selectfluorα-substituted cyclohexanonesChiral phosphoric acid and chiral amino acid esterDual catalysis for asymmetric fluorination
NFSIα-keto-esterChiral Pd-enolate intermediateCatalytic enantioselective monofluorination

Nucleophilic Fluorination Approaches in Amino Acid Synthesis

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F-). mdpi.com This is a powerful method for synthesizing fluorinated compounds, including amino acids. chimia.ch Common nucleophilic fluorinating agents include diethylaminosulfur trifluoride (DAST), Deoxofluor, and sources of fluoride ions like cesium fluoride (CsF) and potassium fluoride (KF). mdpi.comcore.ac.uk

The synthesis of fluorinated amino acids via nucleophilic fluorination often starts with a chiral precursor containing a hydroxyl group or another suitable leaving group. For instance, the synthesis of a fluorinated analog of 5-aminolevulinic acid involved the nucleophilic fluorination of a triflate precursor with tetrabutylammonium (B224687) fluoride (TBAF). nih.gov However, challenges such as competing elimination reactions can arise, necessitating careful optimization of reaction conditions. nih.gov The synthesis of 18F-labeled aromatic amino acids for positron emission tomography (PET) has been achieved through copper-mediated nucleophilic radiofluorination of stannyl (B1234572) precursors with [18F]fluoride. nih.gov

Fluorinating Agent Precursor Type Key Transformation Challenge/Consideration
DASTHydroxy-amino acid derivativesHydroxyl to fluorine substitutionPotential for side reactions
DeoxofluorHydroxy-amino acid derivativesHydroxyl to fluorine substitutionSafer alternative to DAST
TBAFTriflate-containing precursorsTriflate to fluorine substitutionCompeting elimination reactions
[18F]KFArylstannyl precursorsCopper-mediated radiofluorodestannylationSynthesis of PET tracers

Radical Fluorination Pathways for Chiral Fluorinated Amino Acids

Radical fluorination has emerged as a valuable tool for the synthesis of fluorinated organic molecules, including amino acids. chimia.chnih.gov These methods often involve the generation of a carbon-centered radical that subsequently reacts with a fluorine source.

One approach involves the photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives. nih.gov In this process, an alkyl radical is generated under visible light irradiation and adds to the dehydroalanine. The resulting α-amino radical is then trapped by an electrophilic fluorine source like Selectfluor to yield the α-fluoro-α-amino acid. nih.gov Another strategy utilizes visible light-induced perfluoroalkylation of dehydroamino acids using an organic photoredox catalyst like Eosin Y. fluorine1.ru This method allows for the synthesis of β-perfluoroalkyl amino acids and can be rendered stereoselective through the use of a chiral auxiliary. fluorine1.ru These radical-based methods offer mild reaction conditions and broad substrate scope for accessing a variety of fluorinated amino acids. fluorine1.runih.gov

Method Radical Source Fluorine Source Key Feature
Photoredox-catalyzed carbofluorinationAlkyltrifluoroboratesSelectfluorMetal-free, three-component reaction
Visible light-induced perfluoroalkylationPerfluoroalkyl iodidesNot directly a fluorinating agent, but introduces a perfluoroalkyl groupMetal-free, uses an organic photoredox catalyst

Chiral Auxiliary and Asymmetric Catalysis for Stereocontrol in Fluorinated Amino Acid Synthesis

Achieving stereocontrol in the synthesis of fluorinated amino acids is paramount, and this is frequently accomplished through two powerful strategies: the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com This method involves attaching a chiral molecule (the auxiliary) to a non-chiral starting material (a prochiral substrate). The inherent chirality of the auxiliary directs subsequent reactions to occur stereoselectively, leading to an excess of one diastereomer. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved from the product and can often be recovered for reuse. sigmaaldrich.com

Commonly used chiral auxiliaries in asymmetric synthesis include:

Oxazolidinones (Evans auxiliaries) : These are highly effective for directing stereoselective alkylation reactions. nih.gov

Pseudoephedrine and Pseudoephenamine : These can be used to form chiral amides that direct the alkylation of enolates. wikipedia.org

Camphorsultam (Oppolzer's sultam) : This auxiliary offers excellent stereochemical control in a variety of reactions, including alkylations and aldol (B89426) additions. nih.gov

N-tert-Butanesulfinylimines : This class of chiral auxiliaries has been effectively utilized to access acyclic fluorinated amino acids through reactions like base-catalyzed Mannich additions. nih.gov

Asymmetric catalysis , in contrast, utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The catalyst, which is not consumed in the reaction, creates a chiral environment that favors the formation of one enantiomer over the other. Transition-metal catalysis is a prominent tool in this area, accelerating reaction rates and enhancing selectivity. nih.gov For instance, iridium-catalyzed allylation of α-trifluoromethyl aldimine esters has been used to produce optically active quaternary α-trifluoromethyl α-amino acids. mdpi.com Similarly, chiral Ni(II) complexes of Schiff bases serve as effective catalysts for the asymmetric synthesis of various α-amino acids. nih.gov

The table below summarizes key findings in stereocontrolled synthesis relevant to fluorinated amino acids using these methods.

MethodChiral InfluenceKey ReactionProduct TypeStereoselectivityReference
Chiral Auxiliary Evans OxazolidinoneAsymmetric Alkylationα-Alkyl Amino AcidsHigh d.r. nih.gov
Chiral Auxiliary Pseudoephedrine AmideEnolate Alkylationα-Substituted Carbonylssyn/anti control wikipedia.org
Chiral Auxiliary N-tert-butylsulfinylimineMannich Additionβ-Amino AcidsHigh d.r. nih.gov
Asymmetric Catalysis Chiral Ni(II) ComplexAsymmetric Alkylationα-Alkenyl Amino Acids>99% ee nih.gov
Asymmetric Catalysis Iridium CatalystAsymmetric Allylationα-CF3 α-Amino AcidsHigh ee mdpi.com

d.r. = diastereomeric ratio; ee = enantiomeric excess

Gram-Scale Production Strategies for Fluorinated Amino Acid Building Blocks

The transition from laboratory-scale synthesis to gram-scale production is a critical step for the practical application of fluorinated amino acids in areas like drug development. Chiral auxiliary-based methods have proven to be particularly robust for the scale-up production of enantiopure compounds like α-CF3-α-amino acids. nih.gov The ability to recover and reuse the often-expensive chiral auxiliary makes these methods economically viable for larger scales.

Enzymatic synthesis also presents a powerful strategy for gram-scale production. For example, the use of nucleoside 2'-deoxyribosyltransferases has been optimized for the gram-scale synthesis of various nucleoside analogues, demonstrating the potential of biocatalysis in producing complex molecules efficiently. rsc.org While this specific example pertains to nucleosides, the principles of using optimized reaction conditions and stable enzymes are broadly applicable to the large-scale synthesis of other valuable building blocks, including fluorinated amino acids. Continuous synthesis in packed-bed reactors containing co-immobilized enzymes has also been explored for producing L-amino acids, offering a pathway for efficient, larger-scale manufacturing. nih.gov

Precursor-Based Synthesis and Stereoselective Derivatization Strategies for Fluorinated Amino Acids

An effective and common approach to synthesizing complex chiral molecules is to start from a readily available, enantiomerically pure precursor. This strategy leverages the existing stereochemistry of the starting material to build the target molecule.

A pertinent example is the synthesis of enantiomerically pure (R)- and (S)-2-Amino-5-fluoro-2-methylpentanoic acid, an analogue of the target compound. The synthesis begins with the commercially available chiral precursors (R)-(+)-α-allylalanine and (S)-(-)-α-allylalanine, respectively. nih.govnih.gov The synthesis proceeds through a multi-step sequence where the stereocenter from the starting alanine (B10760859) derivative is preserved throughout the transformation.

The key steps in this precursor-based approach are outlined below:

StepReactionPurposeStarting MaterialReference
1 Hydroboration-OxidationConverts the terminal alkene into a primary alcohol.(R)-(+)-α-Allylalanine nih.govnih.gov
2 TosylationConverts the alcohol into a good leaving group (tosylate) for fluorination.(R)-5-hydroxy-2-aminopentanoic acid derivative nih.govnih.gov
3 Nucleophilic FluorinationDisplaces the tosylate group with a fluoride ion.(R)-5-tosyloxy-2-aminopentanoic acid derivative nih.govnih.gov
4 DeprotectionRemoves protecting groups to yield the final amino acid.Protected (R)-2-Amino-5-fluoropentanoic acid derivative nih.govnih.gov

This method highlights how a chiral precursor dictates the stereochemical outcome, providing a reliable route to the desired enantiomer. nih.govnih.gov Other strategies involve the stereoselective derivatization of precursors like pyroglutamic acid or the ring-opening of chiral aziridines with a fluoride source to install the fluorine atom with high stereocontrol. nih.govmdpi.com

Computational and Biophysical Characterization of Fluorinated Amino Acid Systems

Molecular Dynamics Simulations of Fluorinated Amino Acid Interactions

Molecular dynamics (MD) simulations provide a powerful lens to examine the behavior of fluorinated amino acids within a biological context, offering insights into their interactions with proteins and the surrounding solvent at an atomistic level. biorxiv.org

MD simulations can elucidate the specific interactions between a fluorinated amino acid like (R)-2-Amino-5-fluorovaleric acid and a protein's binding pocket. By simulating the protein-ligand complex over time, researchers can analyze the stability of the interaction, identify key intermolecular contacts (such as hydrogen bonds and van der Waals interactions), and observe conformational changes in both the ligand and the protein. nih.gov The binding affinity, a measure of the strength of this interaction, can be calculated using advanced computational techniques like free energy perturbation (FEP) or thermodynamic integration (TI). These methods compute the free energy change associated with the binding process, providing a quantitative measure of affinity (e.g., ΔG or Kd).

For instance, studies on other protein-ligand systems have successfully used these methods to correlate binding affinities with structural features. nih.gov In the case of this compound, simulations could reveal how the electronegative fluorine atom influences the local electrostatic environment of the binding site, potentially forming unique non-covalent interactions that contribute to binding specificity and strength. nih.gov

Illustrative Data: Protein-Ligand Interaction Analysis The following table illustrates the type of data that would be generated from an MD simulation analysis of this compound bound to a hypothetical protein kinase.

Interacting ResidueInteraction TypeAverage Distance (Å)Occupancy (%)
Lys72Hydrogen Bond (Amine)2.885
Asp184Salt Bridge (Carboxylate)3.295
Val57Hydrophobic3.970
Phe80π-Alkyl4.560
Gln135Halogen Bond (Fluorine)3.040

This table is for illustrative purposes only and does not represent published data for this compound.

The hydration free energy, which is the free energy change when a molecule is transferred from a vacuum to a solvent, is a key thermodynamic parameter that quantifies its solubility. rsc.org This can be calculated from alchemical free energy simulations, where the interactions of the amino acid with the solvent are gradually turned on or off. nih.gov For this compound, the fluorine atom's hydrophobicity would likely lead to a less favorable (less negative) hydration free energy compared to its non-fluorinated analog, norvaline. Comparing calculated hydration free energies with experimental data, when available, is a crucial step in validating the accuracy of the force field used in the simulation. rsc.org

Illustrative Data: Hydration Free Energy Comparison This table provides a hypothetical comparison of calculated hydration free energies.

CompoundCalculated Hydration Free Energy (kcal/mol)
Norvaline-4.5
This compound-3.8

This table is for illustrative purposes only and does not represent published data.

Quantum Chemical Calculations for Electronic Structure Analysis of Fluorinated Amino Acids.

Quantum chemical (QC) calculations, such as those based on density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to investigate the electronic structure of fluorinated amino acids with high accuracy. researchgate.net These methods can determine properties such as partial atomic charges, molecular orbital energies, and the electrostatic potential surface.

For this compound, QC calculations would be essential for understanding how the highly electronegative fluorine atom withdraws electron density from the rest of the molecule. This has a direct impact on the amino acid's reactivity, polarity, and its ability to form non-covalent interactions. The results of these calculations, particularly the atomic charges, are crucial for the development of accurate force fields for MD simulations. biorxiv.org

Illustrative Data: Partial Atomic Charges The following table shows hypothetical partial atomic charges for key atoms in this compound, as would be derived from QC calculations.

AtomPartial Charge (e)
+0.05
N (Amine)-0.30
C (Carbonyl)+0.45
O (Carbonyl)-0.55
+0.15
F-0.25

This table is for illustrative purposes only and does not represent published data.

Development and Validation of Force Fields for Accurate Simulation of Fluorinated Amino Acids in Biomolecular Systems.

A force field is a set of parameters that describes the potential energy of a system of atoms and is the cornerstone of classical MD simulations. nih.gov Standard force fields often lack accurate parameters for non-standard residues like fluorinated amino acids. biorxiv.org Therefore, the development and validation of specific force field parameters for molecules like this compound are necessary.

The parameterization process typically involves using high-level QC calculations to determine equilibrium bond lengths, bond angles, dihedral angles, and partial atomic charges. These parameters are then refined by fitting them to reproduce experimental data or high-level QC energy surfaces. Validation of the new force field is performed by running MD simulations and comparing the results to known experimental observables, such as NMR data or crystallographic structures. biorxiv.org Recent efforts have led to the development of robust force fields, such as the AMBER ff15ipq, for certain fluorinated aromatic amino acids, providing a template for the parameterization of other fluorinated residues.

Strategic Applications and Future Research Directions in Fluorinated Amino Acid Science

Design and Engineering of Fluorinated Peptides and Proteins

The introduction of fluorinated amino acids like (R)-2-Amino-5-fluorovaleric acid into peptides and proteins is a powerful strategy for manipulating their structure and function. The unique properties of fluorine, such as its high electronegativity and the ability to form strong, polar C-F bonds, offer precise control over molecular design. nih.gov

Exploration of Conformational Constraints and Self-Assembly Properties of Fluorinated Amino Acid-Containing Peptides

The incorporation of fluorinated amino acids into peptide sequences provides a sophisticated method for controlling their three-dimensional structure and encouraging self-assembly into functional nanomaterials. rsc.orgnih.gov The presence of fluorine can enforce specific conformational preferences on individual amino acid side chains and influence the peptide backbone's rotational angles. nih.gov This control stems from the predictable alignment of the polar C-F bond with nearby functional groups, which can stabilize certain conformations. nih.gov For instance, fluorination can favor specific turn structures or disrupt helical formations, thereby guiding the peptide into a desired shape for biological interactions. nih.gov

This conformational guidance is crucial for directing the self-assembly of peptides into larger, ordered structures such as fibrils, nanotubes, and hydrogels. nih.govrsc.orgacs.org The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonds, electrostatic forces, and hydrophobic interactions, all of which can be modulated by fluorination. rsc.org A higher degree of fluorination in amphipathic peptides has been shown to promote fibrillation and the subsequent formation of hydrogels under physiological conditions. rsc.org These self-assembling peptide-based nanomaterials are of growing interest for biomedical and pharmaceutical applications. rsc.orgrsc.org

The table below summarizes the impact of fluorination on peptide properties based on research findings.

Table 1: Impact of Fluorination on Peptide Properties
Property Effect of Fluorination Research Finding
Conformation Induces specific secondary structures (e.g., β-turns, β-sheets). nih.govacs.orgiris-biotech.de Fluorinated prolines can control the cis-trans isomerism of the preceding peptide bond, influencing peptide turns. nih.govacs.org
Self-Assembly Promotes the formation of fibrils, nanotubes, and hydrogels. rsc.orgnih.govacs.org Increasing the degree of side-chain fluorination in amphipathic peptides enhances fibrillation and hydrogel formation. rsc.org
Hydrophobicity Generally increases with the number of fluorine substituents. rsc.orgmdpi.com The hydrophobic nature of fluorinated peptides can be systematically tuned by the degree of fluorination. rsc.org
Stability Can enhance proteolytic and thermal stability. d-nb.infofu-berlin.de Incorporation of highly fluorinated amino acids can increase protein stability against thermal unfolding and chemical denaturation. nih.gov

Engineering for Enhanced Catalytic Activity and Stability of Biocatalysts via Fluorinated Amino Acid Incorporation

Incorporating fluorinated amino acids into enzymes, or biocatalysts, is an emerging strategy to enhance their stability and, in some cases, their catalytic function. d-nb.info The "fluorous effect," which describes the unique properties imparted by fluorine, can lead to enzymes with increased resistance to high temperatures and organic solvents. d-nb.info This enhanced stability is often attributed to the increased hydrophobicity and the stabilization of the protein's folded structure. nih.gov

While the primary benefit observed is enhanced stability, the effect on catalytic activity can vary. In some instances, enzymatic activity is preserved or even slightly enhanced, while in others, a loss of activity is observed, highlighting the importance of the specific location and nature of the fluorinated residue. d-nb.info The bulkiness of fluorine-containing residues can play a significant role in their accommodation within the folded protein and can affect reactivity. d-nb.info Nevertheless, the ability to create more robust enzymes opens up new possibilities for their use in industrial biocatalysis, where harsh conditions are common. d-nb.info

Development of Chemical Biology Probes Based on Fluorinated Amino Acids

Fluorinated amino acids serve as powerful tools in chemical biology, offering unique ways to probe and understand complex biological processes. nih.gov Their distinctive properties make them ideal for a range of applications, from studying enzyme mechanisms to imaging.

Fluorinated Amino Acids as Mechanistic Tools for Advanced Enzyme Studies

Fluorinated amino acids are invaluable for elucidating enzyme mechanisms due to the unique characteristics of the fluorine atom. nih.gov The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy because there is no background signal in biological systems. researchgate.net By incorporating a ¹⁹F-labeled amino acid into a protein, researchers can monitor changes in the local environment of that residue, providing insights into protein folding, conformation, and interactions. nih.govnih.gov

Furthermore, fluorinated amino acids can be designed as mechanism-based enzyme inhibitors, also known as "suicide substrates." nih.gov In these cases, the enzyme processes the fluorinated analog of its natural substrate, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme. nih.gov The high electronegativity and good leaving group ability of fluoride (B91410) are often key to these inactivation mechanisms. nih.gov This approach has been successfully used to study a variety of enzymes, including amino acid decarboxylases and racemases. nih.govnih.gov By studying the kinetics and products of these inactivation events, detailed information about the enzyme's catalytic mechanism can be obtained. nih.gov

The table below details the applications of fluorinated amino acids in enzyme studies.

Table 2: Applications of Fluorinated Amino Acids in Enzyme Studies
Application Method Information Gained
Mechanistic Probe ¹⁹F NMR Spectroscopy Real-time monitoring of protein conformation, dynamics, and ligand binding. nih.govresearchgate.net
Enzyme Inhibition Mechanism-Based Inactivators Elucidation of catalytic mechanisms and active site architecture. nih.govrroij.com
Transition State Analysis Stabilized Analogues Trapping and characterization of enzyme-intermediate complexes. nih.govresearchgate.net

Emerging Trends in Biocatalytic Production and Metabolic Engineering for Fluorinated Amino Acids

The synthesis of fluorinated amino acids is increasingly moving towards more sustainable and efficient biological methods, complementing traditional chemical synthesis. rsc.orgnih.gov Biocatalysis, using isolated enzymes, and metabolic engineering, involving the redesign of microbial production hosts, are at the forefront of this trend. numberanalytics.comnih.gov

A key breakthrough in this area was the discovery of fluorinase enzymes, which naturally catalyze the formation of a carbon-fluorine bond. nih.govfrontiersin.org These enzymes offer a green alternative for producing organofluorine compounds under mild conditions. frontiersin.org Researchers are actively exploring the substrate scope of known fluorinases and using protein engineering to improve their catalytic efficiency and stability. nih.govfrontiersin.org

Metabolic engineering aims to create microbial "cell factories" capable of producing desired chemicals from simple feedstocks. sciepublish.com For fluorinated amino acids, this involves engineering the metabolic pathways of microorganisms like E. coli or Corynebacterium glutamicum. sciepublish.commdpi.com Strategies include introducing the necessary biosynthetic genes (such as those for fluorinases), optimizing precursor supply, and enhancing the host's tolerance to fluoride. nih.govresearchgate.net These approaches hold the promise of scalable and cost-effective production of a wide range of fluorinated compounds, including this compound. numberanalytics.comresearchgate.net

Interdisciplinary Research Perspectives in Organofluorine Chemistry and Life Sciences for Novel Applications of Fluorinated Amino Acids

The field of fluorinated amino acids is a vibrant intersection of organofluorine chemistry, chemical biology, and materials science, with future progress depending on continued interdisciplinary collaboration. numberanalytics.comnumberanalytics.comresearchgate.net The unique properties imparted by fluorine continue to drive the development of novel applications in medicine and biotechnology. rsc.orgbohrium.com

In medicinal chemistry, fluorinated amino acids are crucial for developing new therapeutic agents with improved properties, such as enhanced metabolic stability, bioavailability, and binding affinity. numberanalytics.comnumberanalytics.com They are being incorporated into peptides and proteins to create new drugs for a range of diseases. nih.govnumberanalytics.com Furthermore, the use of the fluorine-18 (B77423) isotope in amino acids like (R)- and (S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid has led to the development of advanced tracers for Positron Emission Tomography (PET) imaging, particularly for diagnosing brain tumors. nih.govnih.gov

In materials science, the ability of fluorinated amino acids to drive the self-assembly of peptides is being harnessed to create novel biomaterials, including hydrogels for tissue engineering and drug delivery, as well as nanomaterials with unique electronic and optical properties. nih.govnumberanalytics.com The future of this field lies in expanding the synthetic toolkit for creating new fluorinated building blocks, developing more efficient biocatalytic and metabolic engineering production platforms, and exploring the full potential of these unique molecules in a wide array of scientific and technological applications. numberanalytics.comrsc.org

Q & A

Q. What are the established synthetic routes for (R)-2-Amino-5-fluorovaleric acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (R)-configuration. For fluorinated amino acids, nucleophilic fluorination or electrophilic substitution reactions are common. Enantiomeric purity is validated using chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy. For example, (R)-configured amino acid derivatives often employ enantioselective enzymatic resolution or transition-metal catalysts (e.g., Ru-BINAP complexes) to minimize racemization . Fluorination at the 5-position may require protecting-group strategies to prevent side reactions, as seen in analogous fluorovaleric acid syntheses .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are critical for structural confirmation. ¹⁹F NMR is particularly useful for verifying fluorination efficiency and positional specificity. Purity assessment requires reverse-phase HPLC coupled with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) to quantify impurities. For fluorinated analogs, LC-MS/MS with collision-induced dissociation (CID) can identify fragmentation patterns unique to the fluorine substituent .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts in the synthesis of fluorinated amino acids?

  • Methodological Answer : Reaction optimization should focus on solvent polarity, temperature, and catalyst loading. For instance, fluorination reactions in aprotic solvents (e.g., DMF or THF) at −78°C can enhance selectivity by stabilizing reactive intermediates. Kinetic studies using in situ IR or Raman spectroscopy help identify rate-limiting steps. Byproduct analysis via GC-MS or MALDI-TOF can reveal competing pathways, such as defluorination or epimerization, which are common in fluorinated amino acids. Computational tools (e.g., DFT calculations) predict transition states to guide solvent/catalyst selection .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

  • Methodological Answer : Discrepancies often arise from solvation effects or incomplete basis sets in simulations. Iterative refinement using explicit solvent models (e.g., COSMO-RS) or hybrid QM/MM methods improves accuracy. Experimental validation via kinetic isotope effects (KIE) or Hammett plots can test computational hypotheses. For example, unexpected fluorine-mediated steric effects in this compound might require reevaluating van der Waals radii parameters in simulations .

Q. What in vitro models are appropriate for studying the bioactivity of this compound in metabolic pathways?

  • Methodological Answer : Cell-free systems (e.g., mitochondrial lysates) or engineered bacterial models (e.g., E. coli with humanized metabolic enzymes) are suitable for initial screening. Isotope-labeled variants (e.g., ¹³C- or ²H-labeled) enable tracing metabolic flux via NMR or LC-MS. For enzyme inhibition studies, surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinities to target proteins like aminotransferases. Dose-response assays in primary hepatocytes or 3D organoids provide insights into cytotoxicity and metabolic stability .

Data Analysis and Experimental Design

Q. How should researchers design experiments to account for batch-to-batch variability in fluorinated amino acid synthesis?

  • Methodological Answer : Implement a nested factorial design to isolate variability sources (e.g., reagent lot, humidity). Statistical process control (SPC) charts monitor critical quality attributes (CQAs) like enantiomeric excess (EE%) and yield. Multivariate analysis (e.g., PCA or PLS) correlates process parameters (e.g., pH, stirring rate) with product consistency. For fluorinated compounds, fluorine-18 radiolabeling can track reaction efficiency across batches .

Q. What protocols ensure stability of this compound in long-term biochemical assays?

  • Methodological Answer : Store lyophilized samples under argon at −80°C to prevent hydrolysis or oxidation. In solution, buffered systems (pH 6–7) with antioxidants (e.g., ascorbic acid) and chelating agents (e.g., EDTA) mitigate degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life using Arrhenius modeling. Periodic LC-MS/MS analysis monitors deamination or defluorination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.